molecular formula C10H9N B016244 N-Benzylidene-2-propynylamine CAS No. 57734-99-3

N-Benzylidene-2-propynylamine

Cat. No.: B016244
CAS No.: 57734-99-3
M. Wt: 143.18 g/mol
InChI Key: FEPOHBCBQQCLOF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-Benzylidene-2-propynylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-Benzylidenebenzylamine
  • N-Benzylidenepropargylamine
  • N-Benzylidene-2-aminopyridine

Comparison: N-Benzylidene-2-propynylamine is unique due to its propynyl group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, N-Benzylidenebenzylamine lacks the alkyne functionality, making it less reactive in certain types of chemical reactions .

Biological Activity

N-Benzylidene-2-propynylamine, an organic compound with the molecular formula C10H9N and a molecular weight of 143.19 g/mol, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.

Overview of Biological Activity

This compound exhibits significant biological activities that make it a subject of interest in pharmacological research. Key areas of investigation include:

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects, although detailed mechanisms and efficacy require further exploration.
  • Enzyme Inhibition : The compound is known to interact with specific enzymes, acting as an inhibitor by binding to their active sites, which can block their activity and influence various biochemical pathways .

The mechanism of action for this compound primarily involves its interactions with cellular receptors and enzymes. These interactions can influence signal transduction pathways, leading to various biological effects. For instance:

  • Enzyme Inhibition : It acts as a competitive inhibitor for certain enzymes, thereby altering metabolic pathways.
  • Receptor Interaction : The compound may modulate receptor activity, affecting neurotransmitter systems and contributing to its potential therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey Features
N-BenzylidenebenzylamineLacks alkyne functionality; less reactive
N-BenzylidenepropargylamineSimilar structure but different reactivity profile
N-Benzylidene-2-aminopyridineDifferent heterocyclic structure affecting activity

This comparison highlights how the propynyl group in this compound contributes to its distinct reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound inhibited the growth of specific bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Anticancer Activity :
    • Research indicated that this compound showed cytotoxic effects on cancer cell lines in vitro. The study suggested that further investigation into its mechanism could reveal more about its potential as an anticancer drug.
  • Enzyme Interaction Studies :
    • Investigations into enzyme inhibition revealed that this compound could effectively inhibit monoamine oxidase (MAO) activity, which is crucial for neurotransmitter metabolism. This inhibition could have implications for treating mood disorders .

Properties

IUPAC Name

1-phenyl-N-prop-2-ynylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPOHBCBQQCLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400248
Record name N-Benzylidene-2-propynylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57734-99-3
Record name N-Benzylidene-2-propynylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Propargyl methanesulfonate (31.6 g, 0.236 mol) and benzaldehyde (31.9 g, 0.3 mol) were dissolved in 103 g of toluene and an aqueous 28% ammonia solution (122 g, 2 mol) was added dropwise at 21° C. over 8 hours to the solution, followed by stirring at the same temperature for 15 hours. After separating, the resultant organic phase was washed with water and concentrated until the weight became 57.3 g to obtain a toluene solution containing 28.6 g (yield: 85%) of N-benzylidene-2-propynylamine.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
solvent
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An aqueous 28% ammonia solution (166.4 g, 2.74 mol) and benzaldehyde (30.6 g, 0.288 mol) were mixed and a solution prepared by dissolving propargyl methanesulfonate (36.7 g, 0.274 mol) in 147 g of toluene was added dropwise at 20°-25° C. over 3 hours to the solution, followed by stirring at the same temperature for 3 hours. After separating, the organic phase and aqueous phase were obtained. The organic phase obtained by washing the aqueous phase twice with 25 g of toluene was combined with the above organic phase and concentrated until the weight became 78 g to obtain a toluene solution of N-benzylidene-2-propynylamine.
Quantity
166.4 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step Two
Quantity
147 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

10 g of magnesium sulfate was added to a stirred solution of 13.8 g of propargylamine and 26.5 g of benzaldehyde in 75 ml of benzene and the resulting mixture was stirred at room temperature for 30 minutes. The mixture then was filtered and water was removed from the filtrate by azeotropic distillation. Then the remaining benzene was evaporated and the residue was distilled to give N-benzylidene-2-propyn-1-amine (1A) b.p.: 64°-66° C. (0.2 Torr.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzylidene-2-propynylamine
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